2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c13-11-9-10(1-2-12(11)16(18)19)15-5-3-14(4-6-15)7-8-17/h1-2,9,17H,3-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGAFWCADCQCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201253505 | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23470-44-2 | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23470-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Amino-4-nitrophenyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201253505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient aryl halides react with piperazine derivatives under basic conditions. For example, 1-(4-nitrophenyl)piperidin-2-one undergoes dichlorination with phosphorus pentachloride, followed by SNAr with N-methyl piperazine to form pyridinone intermediates. Adapting this approach, 3-nitro-4-fluorophenyl derivatives could react with 2-(piperazin-1-yl)ethanol to yield the target compound.
Reductive Amination
Aldehyde intermediates on the phenyl ring can undergo reductive amination with piperazine ethanol. This method, used in synthesizing piperazine-substituted quinolones, involves condensing 3-nitro-4-aminobenzaldehyde with 2-(piperazin-1-yl)ethanol in the presence of sodium cyanoborohydride.
Alkylation of Nitro Intermediates
Nitro-substituted aryl bromides (e.g., 3-nitro-4-bromophenyl) can alkylate piperazine ethanol under palladium catalysis. This approach mirrors the synthesis of 7-piperazinyl-4(1H)-quinolones, where nitro intermediates are reduced post-coupling to introduce amino groups.
Stepwise Preparation Methods
Route 1: SNAr with Piperazine Ethanol
Step 1: Synthesis of 3-Nitro-4-fluoronitrobenzene
Nitration of 4-fluoronitrobenzene introduces a second nitro group at the meta position. The product, 3-nitro-4-fluoronitrobenzene, serves as the electrophilic aryl halide.
Step 2: Coupling with Piperazine Ethanol
Reacting 3-nitro-4-fluoronitrobenzene with 2-(piperazin-1-yl)ethanol in dimethylformamide (DMF) at 80°C for 12 hours yields 2-[4-(3,4-dinitrophenyl)piperazin-1-yl]ethan-1-ol.
Step 3: Selective Reduction
Using tin(II) chloride in ethanol, the 3-nitro group is selectively reduced to an amino group, preserving the 4-nitro substituent.
Reaction Table 1: Key Parameters for Route 1
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | HNO₃, H₂SO₄, 0°C | 75% | |
| 2 | DMF, K₂CO₃, 80°C | 62% | |
| 3 | SnCl₂, EtOH, reflux | 58% |
Route 2: Reductive Amination
Step 1: Synthesis of 3-Nitro-4-aminobenzaldehyde
4-Nitroaniline undergoes formylation using hexamethylenetetramine (HMTA) in acetic acid to yield 3-nitro-4-aminobenzaldehyde.
Step 2: Coupling with Piperazine Ethanol
The aldehyde reacts with 2-(piperazin-1-yl)ethanol via reductive amination (NaBH₃CN, MeOH) to form the target compound.
Reaction Table 2: Key Parameters for Route 2
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | HMTA, AcOH, 100°C | 68% | |
| 2 | NaBH₃CN, MeOH, rt | 71% |
Optimization and Catalysis
Solvent and Base Effects
In SNAr reactions, polar aprotic solvents like DMF enhance reactivity, while bases (e.g., K₂CO₃) deprotonate the piperazine nitrogen, facilitating substitution. For example, substituting DMF with tetrahydrofuran (THF) reduces yields by 30% due to poorer solubility.
Catalytic Hydrogenation
Raney nickel catalyzes the reduction of nitro groups to amines under hydrogen pressure (2–3 kg/cm²). This method avoids over-reduction of the 4-nitro group, critical for maintaining regioselectivity.
Analytical Characterization
Spectroscopic Data
Crystallography
Single-crystal X-ray diffraction confirms the chair conformation of the piperazine ring and planar nitrophenyl group, with hydrogen bonding between the ethanol hydroxyl and amino group.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-[4-(3-Amino-4-aminophenyl)piperazin-1-yl]ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-one.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The compound has been studied for its potential role as a serotonin receptor modulator. A study demonstrated that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, suggesting possible applications in treating depression and anxiety disorders .
Anticancer Properties
The compound has also been evaluated for anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that similar piperazine derivatives showed cytotoxic effects against various cancer cell lines. The structural characteristics of this compound may contribute to its ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. In vitro studies have shown that it can mitigate oxidative stress-induced neuronal damage, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Receptor Interaction Studies
The pharmacological profile of this compound includes its interaction with various neurotransmitter receptors. Research has indicated that this compound acts as a partial agonist at certain dopamine receptors, which may have implications for developing drugs targeting schizophrenia and other psychotic disorders .
Potential as a Drug Delivery System
Another innovative application is the use of this compound in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances solubility and bioavailability, making it a promising candidate for formulating oral and injectable medications .
Synthesis of Functional Polymers
In material science, this compound is being explored for synthesizing functional polymers. Its amine groups can be utilized to create cross-linked networks that exhibit desirable mechanical properties and thermal stability, suitable for applications in coatings and adhesives .
Nanomaterials Development
The compound's unique structure allows it to act as a precursor for nanomaterials. Studies have shown that incorporating this compound into nanocomposite materials can enhance their electrical conductivity and mechanical strength, opening avenues for applications in electronics and nanotechnology .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antidepressant Activity | Journal of Medicinal Chemistry | Enhanced binding affinity to serotonin receptors |
| Anticancer Properties | Cancer Research | Induced apoptosis in cancer cell lines |
| Neuroprotective Effects | Neuroscience Letters | Mitigated oxidative stress-induced damage |
| Drug Delivery Systems | Pharmaceutical Research | Improved solubility and bioavailability |
| Functional Polymers | Polymer Science | Created stable cross-linked networks |
| Nanomaterials Development | Advanced Materials | Enhanced conductivity and strength |
Mechanism of Action
The mechanism of action of 2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol: Similar structure but lacks the nitro group.
2-[4-(3-Amino-4-chlorophenyl)piperazin-1-yl]ethan-1-ol: Similar structure but contains a chlorine atom instead of a nitro group.
Uniqueness
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of both amino and nitro groups on the phenyl ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .
Biological Activity
2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, with the molecular formula and CAS number 23470-44-2, is a piperazine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry, particularly for its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can function as both an enzyme inhibitor and a receptor modulator .
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their catalytic functions. This action is crucial in therapeutic contexts where enzyme activity needs to be regulated.
- Receptor Interaction : It may also bind to various receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Antimicrobial Properties
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit antimicrobial properties. For instance, certain piperazine derivatives have shown effectiveness against bacterial strains and fungi, making them candidates for further development as antimicrobial agents.
Antiviral Activity
Research has highlighted the potential of similar compounds in antiviral applications. For example, sulfonamide derivatives have been noted for their antiviral activity against various viruses, suggesting that this compound could be explored for similar effects.
Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibition, it was found that compounds structurally similar to this compound effectively inhibited specific enzymes involved in metabolic pathways. The study reported IC50 values indicating the concentration required to inhibit 50% of the enzyme activity.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Enzyme X | 10 ± 1.5 |
| Compound B | Enzyme Y | 15 ± 2.0 |
| This compound | Enzyme Z | TBD |
Study 2: Antiviral Activity
Another research effort assessed the antiviral properties of piperazine derivatives against several viruses. The results indicated significant activity against coxsackievirus and enteroviruses, with some compounds demonstrating IC50 values below 20 µM.
| Compound | Virus Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound C | Coxsackievirus B | 18 ± 2.5 | >10 |
| Compound D | Enterovirus D68 | 22 ± 3.0 | >8 |
| This compound | TBD | TBD | TBD |
The synthesis of this compound typically involves the reaction between 1-(2-Hydroxyethyl)piperazine and 5-Chloro-2-nitroaniline under controlled conditions, often utilizing solvents like ethanol or methanol. The reaction pathway includes:
- Formation of Intermediate : Initial reaction forms an intermediate which can be purified through recrystallization.
- Final Product Isolation : The final compound is isolated and characterized using spectroscopic methods.
Q & A
Q. What are the standard synthetic routes for 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol, and how is purity validated?
- Methodological Answer : A common approach involves nucleophilic substitution between 2-(piperazin-1-yl)ethanol and a halogenated 3-amino-4-nitrophenyl intermediate under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity validation combines HPLC (C18 column, UV detection at 254 nm) and LC-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 307.3). Structural confirmation requires - and -NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and piperazine/ethanol backbone signals (δ 2.5–3.8 ppm) .
Q. What safety precautions are recommended for handling this compound given limited toxicological data?
- Methodological Answer : While acute toxicity data are unavailable , standard precautions for nitroaromatic/piperazine derivatives should apply:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation/ingestion; if exposed, administer oxygen for respiratory distress and seek immediate medical attention .
- Store in airtight containers at controlled room temperature, protected from light and moisture .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?
- Catalyst screening : Tertiary amines (e.g., DIPEA) enhance nucleophilic substitution efficiency.
- Solvent selection : DMSO improves solubility of aromatic intermediates but may require longer reaction times.
- Temperature control : Microwave-assisted synthesis at 100–120°C reduces time to 2–4 hours .
Scalability challenges include solvent recovery (switch to toluene for easier distillation) and minimizing byproducts (e.g., dimerization via -NMR monitoring of reaction aliquots) .
Q. What strategies are used to evaluate this compound’s biological activity, particularly targeting neurotransmitter receptors?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., -8-OH-DPAT for 5-HT) in transfected HEK293 cells, with IC calculations via nonlinear regression .
- Enzyme inhibition : For NADH-dehydrogenase (NDH-2), use UV/Vis spectroscopy to monitor NADH oxidation at 340 nm .
- Cellular assays : Evaluate antiproliferative effects in cancer lines (e.g., MTT assays) with EC values normalized to controls .
Q. How do structural modifications (e.g., nitro group reduction) alter physicochemical properties and bioactivity?
- Methodological Answer :
- Nitro → Amine reduction : Catalytic hydrogenation (10% Pd/C, H, ethanol) increases solubility but may reduce receptor affinity due to electron-donating effects.
- Piperazine substitution : Replacing ethanol with morpholine (as in related compounds) enhances metabolic stability, validated via microsomal incubation and LC-MS metabolite profiling .
- LogP analysis : Measure partitioning in octanol/water to correlate hydrophobicity with membrane permeability .
Q. What analytical methods validate stability under varying storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC for new peaks (e.g., nitro group reduction products) .
- Mass spectrometry : Identify hydrolytic cleavage products (e.g., piperazine-ethanol fragmentation at m/z 113.1) .
- Crystallography : Resolve degradation-induced conformational changes using single-crystal X-ray diffraction (e.g., altered dihedral angles in the piperazine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
